molecular formula C19H21ClN2O4S B6499623 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954095-61-5

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6499623
CAS No.: 954095-61-5
M. Wt: 408.9 g/mol
InChI Key: SBAFKWJTGANFIA-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0910560 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide are largely defined by its interactions with various enzymes and proteins. It has been found to be a potent inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade . This interaction is characterized by high affinity binding, facilitated by the neutral ligand chlorothiophene in the S1 subsite .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of FXa can significantly impact cell function. By inhibiting FXa, it can potentially alter cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves direct inhibition of FXa. The X-ray crystal structure of the compound in complex with human FXa has helped clarify its binding mode and the stringent requirements for high affinity . This interaction results in potent antithrombotic activity, making the compound a promising candidate for the development of new anticoagulants .

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFKWJTGANFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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